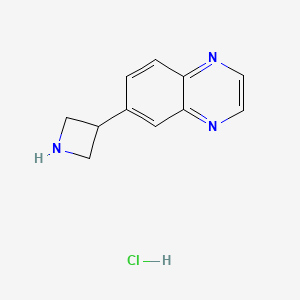
6-(3-Azetidinyl)quinoxaline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Azetidinyl)quinoxaline Hydrochloride is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, attached to the quinoxaline structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Azetidinyl)quinoxaline Hydrochloride typically involves the formation of the quinoxaline core followed by the introduction of the azetidine ring. One common method includes the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. The azetidine ring can be introduced through nucleophilic substitution reactions using azetidine derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions: 6-(3-Azetidinyl)quinoxaline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoxaline derivatives with azetidine under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and azetidine derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
6-(3-Azetidinyl)quinoxaline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of 6-(3-Azetidinyl)quinoxaline Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cancer cell growth. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Quinoxaline: The parent compound, lacking the azetidine ring.
Azetidine: A simple four-membered nitrogen-containing ring.
Quinoline: Another heterocyclic compound with a benzene ring fused to a pyridine ring.
Uniqueness: 6-(3-Azetidinyl)quinoxaline Hydrochloride is unique due to the combination of the quinoxaline and azetidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .
特性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
6-(azetidin-3-yl)quinoxaline;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c1-2-10-11(14-4-3-13-10)5-8(1)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H |
InChIキー |
MSHALLPVYOSGJF-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC3=NC=CN=C3C=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
![2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)
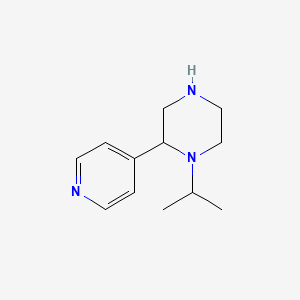

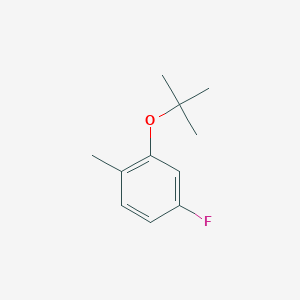
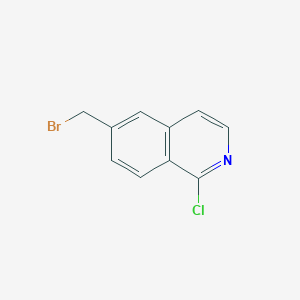
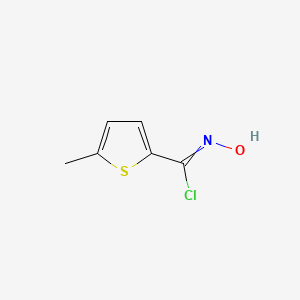
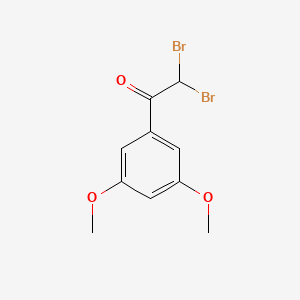


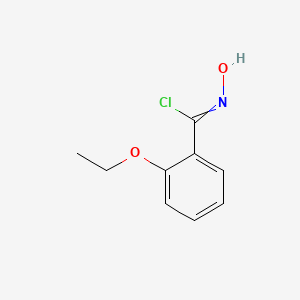
![methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)

